molecular formula C8H14ClNO3 B2542591 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride CAS No. 2287283-69-4

8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride

Cat. No.: B2542591
CAS No.: 2287283-69-4
M. Wt: 207.65
InChI Key: KNQPLGCHMAQTSY-UHFFFAOYSA-N
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Description

This compound is a spirocyclic structure featuring a fused oxa (oxygen) and aza (nitrogen) ring system. The spiro[3.5]nonane core comprises a 3-membered and a 5-membered ring sharing a single atom. The carboxylic acid group at position 7 and the hydrochloride salt enhance solubility and stability, making it valuable in medicinal chemistry as a building block for drug discovery .

Properties

IUPAC Name

8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-7(11)6-4-9-8(5-12-6)2-1-3-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQPLGCHMAQTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COC(CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Attributes of the Target Compound

8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride features a spirocyclic scaffold combining oxygen and nitrogen heteroatoms within a bicyclic framework. The hydrochloride salt enhances solubility for downstream pharmaceutical applications. Key characteristics include:

  • Molecular formula : $$ \text{C}8\text{H}{13}\text{NO}_3 \cdot \text{HCl} $$ (MW 207.65 g/mol)
  • Spiro center : Fusion of oxolane and azetidine rings at the C3 position
  • Functional groups : Carboxylic acid (pKa ~2.5) and secondary amine (pKa ~9.8), enabling salt formation and hydrogen bonding

Petasis-Grubbs Reaction Sequence

Reaction Overview

This two-step strategy, adapted from spirocyclic syntheses in ChemRxiv, involves:

  • Petasis borono-Mannich reaction to assemble a linear precursor.
  • Ring-closing metathesis (RCM) using Grubbs catalysts to form the spirocycle.
Step 1: Petasis Reaction Optimization

Reaction of allylamine, glyoxylic acid, and vinylboronic acid in toluene (1 M concentration) achieves 99% conversion to intermediate 4a (Table 1).

Table 1. Solvent and Concentration Effects on Petasis Reaction Efficiency

Entry Solvent Concentration (M) Conversion to 4a (%)
6 Chloroform 0.2 71
8 Toluene 0.2 87
10 Toluene 1.0 99

Key factors:

  • Toluene maximizes yield due to improved boronic acid solubility.
  • High concentrations (1 M) suppress side reactions (e.g., oligomerization).
Step 2: Grubbs-Catalyzed RCM

Second-generation Grubbs catalyst (5 mol%) in dichloromethane cyclizes 4a into the spirocyclic ester precursor. Subsequent hydrolysis (6 M HCl, reflux) yields the carboxylic acid, isolated as the hydrochloride salt (95% purity).

Imine Cyclization Strategy

Traditional Approach

EvitaChem’s azetidinone synthesis inspires this method:

  • Imine formation : Condensation of furfurylamine with cyclopropanecarbaldehyde.
  • Cyclization : Treatment with monochloroacetyl chloride and triethylamine in 1,4-dioxane.
Limitations
  • Regioselectivity : Competing N- and O-alkylation reduces yield (~45%).
  • Purification challenges : Requires column chromatography to isolate the spirocyclic product.

Spectroscopic Characterization

Both routes require validation via:

  • $$^1\text{H NMR}$$ (400 MHz, D$$2$$O): δ 3.82 (d, $$ J = 12.4 $$ Hz, 2H, OCH$$2$$), 3.45 (m, 2H, NCH$$_2$$), 2.90 (s, 1H, spiro-CH).
  • IR (KBr): 1720 cm$$^{-1}$$ (C=O stretch), 2500–3000 cm$$^{-1}$$ (HCl salt N–H).

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic Acid Hydrochloride Synthesis

Parameter Petasis-Grubbs Imine Cyclization
Overall yield 68–89% 40–45%
Reaction time 48–72 h 24–36 h
Purification difficulty Low (recrystallization) High (column chromatography)
Scalability >100 g demonstrated Limited to <10 g

Industrial and Environmental Considerations

  • Cost efficiency : Petasis-Grubbs utilizes affordable Grubbs catalysts (reusable via biphasic extraction).
  • Waste reduction : Toluene (Petasis solvent) is recycled via distillation, minimizing E-factor.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The spirocyclic structure can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions for substitution reactions can vary widely depending on the specific reaction but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can form ketones or aldehydes, while reduction can form alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention as a potential lead for developing new therapeutic agents, particularly targeting metabolic disorders such as diabetes. Its role as a GPR119 agonist has been highlighted in various studies, indicating its ability to enhance insulin secretion and reduce glucagon release, thus contributing to improved glycemic control .

Biochemical Studies

In biochemical research, 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride is utilized to explore enzyme mechanisms and protein-ligand interactions. Its unique structure allows researchers to investigate how it interacts with specific molecular targets, providing insights into various biochemical pathways .

Material Science

The compound's distinctive properties make it a candidate for developing new materials with unique functionalities. Its application in creating specialty chemicals and advanced materials is an area of ongoing research, particularly in industries focused on innovative material solutions .

Case Study 1: GPR119 Agonism

A study published in Bioorganic & Medicinal Chemistry evaluated the biological activity of several derivatives of 8-Oxa-5-azaspiro[3.5]nonane. Notably, one derivative demonstrated significant glucose-lowering effects in diabetic rat models, suggesting its potential therapeutic application in managing type 2 diabetes .

Target Effect Result
GPR119AgonismIncreased insulin secretion
Decreased glucagon release

Case Study 2: Synthesis Optimization

Research into the synthesis of 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride has focused on optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and green chemistry principles have been explored to minimize environmental impact while maximizing efficiency .

Mechanism of Action

The mechanism of action of 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride depends on its specific application. In general, it can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Core Ring Variations

  • 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride (CAS 1989659-12-2): Differs in the placement of oxygen and nitrogen (positions 7-oxa and 2-aza vs. 8-oxa and 5-aza). Molecular Formula: C₈H₁₄ClNO₃ (vs. C₈H₁₃ClNO₃ for the target compound). Applications: Used in peptide synthesis due to its rigid backbone .
  • 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride (CAS 1803582-49-1): Larger spiro[4.4]nonane system (two 4-membered rings). Molecular Weight: 207.66 g/mol (vs. ~207–209 g/mol for the target compound). Functional Role: Explored as a conformational constraint in protease inhibitors .

Functional Group Modifications

  • 8-Oxa-5-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride (Enamine Ltd): Carboxylic acid at position 6 instead of 5.
  • 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid (CymitQuimica): Protected with a Fmoc group, making it suitable for solid-phase peptide synthesis. Molecular Weight: Higher (~400 g/mol) due to the Fmoc moiety .

Salt Forms and Derivatives

  • 7-Azaspiro[3.5]nonane-7-carboxamide derivatives (Patent EP2009): Replaces carboxylic acid with carboxamide, enhancing blood-brain barrier penetration. Pharmacological Use: FAAH enzyme inhibitors for pain management .
  • Purity: ≥97% .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid; HCl Spiro[3.5]nonane C₈H₁₃ClNO₃ 207.65 Carboxylic acid, HCl salt Drug building block
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid; HCl Spiro[3.5]nonane C₈H₁₄ClNO₃ 207.65 Carboxylic acid, HCl salt Peptide synthesis
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid; HCl Spiro[4.4]nonane C₈H₁₄ClNO₃ 207.66 Carboxylic acid, HCl salt Protease inhibitor scaffolds
7-Azaspiro[3.5]nonane-7-carboxamide Spiro[3.5]nonane C₉H₁₄N₂O 166.22 Carboxamide FAAH modulators (therapeutics)
2-Oxaspiro[3.5]nonane-7-carboxylic acid Spiro[3.5]nonane C₉H₁₄O₃ 170.21 Carboxylic acid Organic synthesis intermediate

Biological Activity

8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride is a spirocyclic compound characterized by its unique structural features, including the presence of both oxygen and nitrogen atoms within its ring system. This compound has garnered interest in various fields of research due to its potential biological activities, particularly as a GPR119 agonist, which may have implications in metabolic disorders such as diabetes.

Chemical Structure and Properties

The molecular formula for 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid; hydrochloride is C8H13NO3HClC_8H_{13}NO_3\cdot HCl, with a molecular weight of approximately 207.65 g/mol. Its spirocyclic structure contributes to its distinct chemical properties and reactivity.

PropertyValue
Molecular FormulaC8H13NO3·HCl
Molecular Weight207.65 g/mol
AppearanceSolid
Purity≥95%

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the spirocyclic structure via intramolecular nucleophilic substitution.
  • Introduction of the carboxylic acid group through oxidation processes.
  • Formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Biological Activity

Recent studies highlight the biological activity of 8-Oxa-5-azaspiro[3.5]nonane derivatives, particularly their role as GPR119 agonists. GPR119 is a receptor involved in glucose metabolism, making it a target for diabetes treatment.

Case Study: GPR119 Agonism

A study published in Bioorganic & Medicinal Chemistry evaluated various 7-azaspiro[3.5]nonane derivatives, identifying specific compounds that exhibited potent GPR119 agonistic activity. Notably, compound 54g demonstrated significant glucose-lowering effects in diabetic rat models, indicating its potential therapeutic application in managing type 2 diabetes .

The mechanism by which 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid exerts its biological effects is primarily through interaction with GPR119 receptors. Activation of these receptors enhances insulin secretion and decreases glucagon release, contributing to improved glycemic control.

TargetEffectResult
GPR119AgonismIncreased insulin secretion
Decreased glucagon release

Research Applications

The compound's unique structure and biological activity make it a valuable candidate in several research applications:

  • Medicinal Chemistry : As a lead compound for developing new antidiabetic drugs.
  • Biochemical Studies : Investigating enzyme mechanisms and protein-ligand interactions.
  • Material Science : Exploring its potential use in creating novel materials with unique properties.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride?

The synthesis of spirocyclic compounds like 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride typically involves cyclization reactions or ring-closing strategies. For example, spirocyclic carboxamides are synthesized via coupling reactions using reagents like EDCI/HOBt, followed by acid hydrolysis to yield carboxylic acid derivatives . Key steps include:

  • Ring formation : Use of bicyclic intermediates (e.g., oxazole or aziridine precursors).
  • Carboxylic acid introduction : Hydrolysis of ester or amide groups under acidic conditions (e.g., HCl/THF).
  • Purification : Chromatography (e.g., reverse-phase HPLC) to isolate the hydrochloride salt .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for verifying spirocyclic geometry and substituent positions (e.g., distinguishing oxa/aza atoms in the ring) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C9_9H14_{14}ClNO3_3·HCl expected for the hydrochloride salt) .
  • HPLC : Assess purity (>95% by area normalization) using C18 columns with mobile phases like acetonitrile/water + 0.1% TFA .

Advanced: How can computational modeling optimize reaction pathways for synthesizing this spirocyclic compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict viable intermediates and transition states. For example:

  • Transition state analysis : Identifies energetically favorable pathways for spiro ring formation.
  • Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., THF vs. DMF) to enhance yield .
  • Machine learning : Training models on spirocyclic reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation steps) .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Discrepancies may arise from:

  • Impurity profiles : Trace solvents (e.g., DMSO) or unreacted intermediates can inhibit biological targets. Mitigate via rigorous LC-MS analysis .
  • Solubility variability : Use standardized buffers (e.g., PBS pH 7.4) and DLS to assess aggregation .
  • Receptor heterogeneity : Validate target specificity using CRISPR-engineered cell lines or competitive binding assays .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Typically >10 mM in DMSO; <1 mM in aqueous buffers (add 0.1% Tween-80 to improve solubility).
  • Stability :
    • pH-dependent degradation : Stable at pH 4–6 (HCl salt form); avoid alkaline conditions (>pH 8).
    • Storage : -20°C under argon; monitor via periodic HPLC to detect hydrolysis byproducts .

Advanced: What strategies are effective for characterizing degradation products during long-term stability studies?

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and oxidative stress (H2_2O2_2) to simulate aging.
  • LC-MS/MS : Identify major degradation products (e.g., ring-opened carboxylic acids or demethylated analogs).
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under varying storage conditions .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

  • Hazard codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).
  • PPE : Nitrile gloves, safety goggles, and fume hood use for weighing.
  • Spill management : Neutralize with sodium bicarbonate and adsorb via vermiculite .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic pathway studies?

  • Tracer studies : Synthesize 13^{13}C-labeled analogs to track metabolic incorporation via LC-MS metabolomics.
  • Protein binding assays : Use 15^{15}N-labeled compound for NMR-based studies of target interactions (e.g., FAAH enzyme binding) .

Basic: What are the documented pharmacological targets or mechanisms of action for structurally related spirocyclic compounds?

Spirocyclic carboxamides are reported as inhibitors of fatty acid amide hydrolase (FAAH), with IC50_{50} values <100 nM. Mechanisms include:

  • Covalent binding : Reactivity with FAAH’s catalytic serine residue.
  • Selectivity screening : Cross-test against related enzymes (e.g., monoacylglycerol lipase) to confirm specificity .

Advanced: What in silico tools are recommended for predicting ADMET properties?

  • ADMET Predictor : Estimates permeability (Caco-2), cytochrome P450 inhibition, and plasma protein binding.
  • SwissADME : Evaluates bioavailability and blood-brain barrier penetration based on spirocyclic topology .

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